N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-9-4-2-3-5-10(9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15) |
InChI Key |
GZPOELWUWAUAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production of this compound often involves the use of 2,3,4,5,6-pentafluoro-benzamide as a raw material. The process includes adding N-(2-methylcyclohexyl) and pentafluoro-benzamide into a reactor, followed by the addition of a catalyst. The reaction is carried out under specific conditions, and after completion, the product is purified .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide and its analogs:
Key Observations:
- Substituent Effects on Lipophilicity: The long aliphatic chain in (Z)-N-(octadec-9-en-1-yl)-1H-imidazole-1-carboxamide significantly increases lipophilicity (logP ≈ 6.5 estimated), enhancing membrane permeability compared to the target compound (logP ≈ 2.5 estimated) .
- Bioactivity Correlation: The phenylurea group in siduron confers herbicidal activity, while the imidazole-carboxamide scaffold in BIA 10-2445 enables enzyme inhibition, highlighting functional group-dependent activity .
Biological Activity
N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound contains an imidazole ring, which is known for its ability to coordinate with metal ions and engage in hydrogen bonding. The presence of the 2-methylcyclohexyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole moiety can participate in enzyme catalysis by acting as a proton donor or acceptor, influencing the activity of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that affect cellular responses such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit key cellular processes involved in cancer progression:
- Inhibition of Tubulin Polymerization : Compounds with imidazole structures have demonstrated the ability to inhibit tubulin polymerization, a critical process for mitosis. For instance, certain derivatives exhibited IC50 values ranging from 0.4 µM to 7.5 µM against various cancer cell lines, indicating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Compound 6 | HCT-15 | 0.08 |
| Compound 7 | HeLa | 0.10 |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of imidazole derivatives. Research has shown that certain compounds can effectively inhibit mycobacterial growth:
- Inhibition of Mycobacterial Transporters : Compounds targeting MmpL3 have shown promising results against Mycobacterium tuberculosis (M.tb), suggesting that this compound could also exhibit similar activities .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Effects : Variations in the substituents on the imidazole ring or the cyclohexyl group can significantly alter the compound's potency and selectivity. For example, adding electron-donating groups typically enhances activity against cancer cells .
Study on Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives for their anticancer efficacy against multiple cell lines, including HeLa and A549. The results indicated that modifications to the imidazole ring could lead to enhanced cytotoxicity:
- Compound Evaluation : Among tested compounds, those with specific aliphatic substitutions exhibited IC50 values as low as 0.4 µM against cancer cell lines, showcasing the potential for developing effective anticancer therapies based on this scaffold .
Antimycobacterial Screening
In another investigation focused on antimycobacterial activity, several imidazole derivatives were screened for their ability to inhibit M.tb growth:
Q & A
Q. What are the standard synthetic routes for N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide?
Methodological Answer: The compound is synthesized via:
- Click Chemistry : Reacting imidazole-carboxamide derivatives with alkynes using catalysts like DIPEA in DMF, as seen in β-lactam probe synthesis .
- Aza-Michael Addition : Alkylation of pyridine-dicarboxamide precursors with benzimidazole derivatives under basic conditions .
- Ureido-Pyrimidinone Functionalization : Incorporating imidazole-carboxamide moieties into supramolecular scaffolds for biomedical applications .
Q. Key Reaction Conditions :
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Click Chemistry | DIPEA/DMF | RT | 60-75% | |
| Aza-Michael | 2,6-bis(bromomethyl)pyridine | 50°C | ~70% | |
| Ureido-Pyrimidinone | Ru-based catalysts | 50°C | 70-85% |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Standard characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl and imidazole protons) .
- IR for carbonyl (C=O, ~1650 cm⁻¹) and NH stretches .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS) with tolerance <5 ppm .
- Elemental Analysis : Validation of C, H, N content (e.g., ±0.3% deviation) .
Q. Example Data :
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR | δ 1.2-1.8 (m, cyclohexyl), δ 7.3-8.1 (m, imidazole) | |
| ESI-MS | [M+H]⁺ = 265.15 (calc. 265.14) |
Q. What are the historically documented applications of this compound?
Methodological Answer:
- Herbicidal Use : As a structural analog of siduron (N-(2-methylcyclohexyl)-N'-phenylurea), it was initially developed for weed control .
- Biomedical Probes : Modified derivatives are used in activity-based protein profiling (ABPP) for β-lactamase studies .
- Supramolecular Chemistry : Integrated into ureido-pyrimidinone-cucurbituril systems for drug delivery .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or specificity?
Methodological Answer:
- Substituent Engineering :
- Aryl Thiazole-Triazole Hybrids : Introducing electron-withdrawing groups (e.g., 4-Br-phenyl) improves antimicrobial activity .
- Cyclopropane Functionalization : Ethyl 2-cyclopropyl derivatives show antifungal properties .
- SAR Studies : Compare IC₅₀ values across analogs (e.g., 9c vs. 9d in docking assays) .
Q. Example Optimization :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 9c | 4-Bromophenyl | 0.8 µM (α-glucosidase) | |
| CBA-3 | Alkyne-carbapenem | 50 nM (β-lactamase) |
Q. How to resolve contradictions in reported biological data?
Methodological Answer:
Q. What strategies improve synthetic yield and scalability?
Methodological Answer:
- Catalyst Screening : Ru complexes (e.g., [Ru(bpp)(pydic)]) enhance regioselectivity in macrocyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h → 30 min) while maintaining yield .
Q. Case Study :
| Parameter | Conventional | Optimized | Result |
|---|---|---|---|
| Time | 5.5 h | 2 h (microwave) | 85% yield |
| Catalyst | MnO₂ | [Ru(bpp)(pydic)] | +15% yield |
Q. What computational tools predict binding modes for mechanistic studies?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase) .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- QSAR Models : Use MOE or RDKit to correlate substituent properties (logP, TPSA) with activity .
Example : Docking of 9c (purple) vs. acarbose (yellow) revealed hydrogen bonds with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
